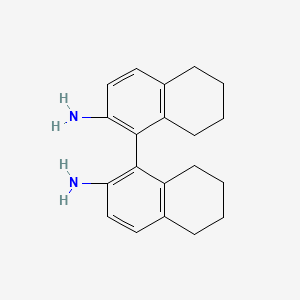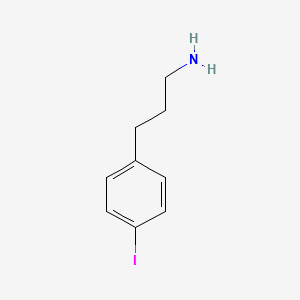
H-Ala-Phe-Gly-OH
Overview
Description
Scientific Research Applications
Conformational Studies in Peptide Folding
A study by Owen et al. (2012) examines the role of amino acid residues like Gly and Ala in peptide folding, crucial in understanding diseases like Alzheimer's. They used quantum computations to study the conformation changes in Gly and Ala, shedding light on the mechanism of peptide unfolding initiated by radicals, a process implicated in peptide misfolding diseases (Owen et al., 2012).
NMR Studies for Structural Analysis
Merutka et al. (1995) conducted 1H NMR studies on peptides, including H-Gly-Gly-X-Gly-Gly-OH, to determine 'random coil' chemical shifts. This research is vital for understanding peptide structures in various conditions and has implications in structural biology and drug design (Merutka et al., 1995).
Enzymatic and Chemical Reactions
The work of Neubert et al. (1985) on synthesizing cyclic peptide sequences, including H-Leu-Met-Ala-Phe-Ile-Gly-OH, explores the intricate chemistry involved in peptide formation. This research contributes to our understanding of peptide synthesis and its potential therapeutic applications (Neubert et al., 1985).
Protonation and Coordination Studies
Koleva et al. (2007) investigated the dipeptide alanylphenylalanine (H-Ala-Phe-OH), focusing on its protonation and coordination capabilities, particularly with Au(III). Such studies are essential in the field of bioinorganic chemistry, offering insights into metal-peptide interactions that could be relevant in medicinal chemistry (Koleva et al., 2007).
Protease-Catalyzed Peptide Synthesis
Research by Kuhl et al. (1992) on peptide synthesis under the catalytic action of proteases, using compounds like Fmoc-Ala-OMe and Fmoc-Gly-OH, offers insights into enzyme-catalyzed reactions in peptide chemistry. This knowledge is vital in developing synthetic strategies for peptides and proteins, which have widespread applications in biotechnology and pharmaceuticals (Kuhl et al., 1992).
Safety and Hazards
When handling “H-Ala-Phe-Gly-OH”, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Peptides like “H-Ala-Phe-Gly-OH” have gained widespread popularity in the field of nanomedicine . They have found a range of applications, from drug delivery and biomaterials to new therapeutic paradigms . In the future, there is a need to make peptide synthesis greener, which can be achieved through solvent substitution, recycling and reduction, as well as exploring alternative synthetic methods .
Properties
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(15)13(20)17-11(14(21)16-8-12(18)19)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,21)(H,17,20)(H,18,19)/t9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBKYZYFEXXUAK-ONGXEEELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the H-Ala-Phe-Gly-OH sequence in opioid peptide research?
A1: The this compound sequence, often found within larger peptides, plays a crucial role in opioid peptide research. While not inherently bioactive on its own, it serves as a framework for modifications that can dramatically influence the overall peptide's activity, potency, and selectivity towards different opioid receptors (mu, delta, kappa). [, , , , , , ]
Q2: How does the substitution of Glycine in the this compound sequence with other amino acids or moieties affect the activity of dermorphin analogues?
A2: Replacing Glycine in the this compound sequence, specifically within the context of dermorphin analogues, significantly impacts their opioid activity. Studies have explored substitutions with various amino acids like sarcosine and modifications like the ketomethylene linkage. These alterations often result in reduced opioid activity compared to the parent peptide, highlighting the importance of Glycine in maintaining the structural integrity required for optimal receptor interactions. [, ]
Q3: What is the role of the this compound sequence in the selectivity of opioid peptides towards mu or delta opioid receptors?
A3: The this compound sequence itself does not dictate selectivity towards mu or delta opioid receptors. This selectivity arises from the influence of flanking amino acid sequences within the larger peptide structure. For instance, in dermorphin, a mu-selective opioid, the presence of the C-terminal Tyr-Pro-Ser-NH2 sequence contributes to its mu receptor preference. [, , ]
Q4: How does the incorporation of D-amino acids, such as D-Alanine, in the this compound sequence impact the activity and stability of opioid peptides?
A4: Incorporating D-amino acids like D-Alanine into the this compound sequence, as observed in dermorphin and related peptides, is crucial for both their potent activity and enhanced stability. The presence of D-Alanine in the second position of dermorphin is essential for its high potency and selectivity for mu-opioid receptors. Moreover, the use of D-amino acids can increase resistance to enzymatic degradation, leading to a longer duration of action. [, , ]
Q5: Can you elaborate on the importance of the relative positioning of the tyrosine and phenylalanine residues within the this compound sequence and its impact on opioid activity?
A5: The precise spatial arrangement of the tyrosine and phenylalanine residues within the this compound sequence is crucial for opioid activity. These aromatic rings, particularly tyrosine at the N-terminal, are recognized as key pharmacophoric elements essential for interacting with opioid receptors. Modifications altering their relative positions or orientations can significantly impact a peptide's binding affinity and subsequent downstream effects. [, , ]
Q6: How does the introduction of conformational constraints, such as those achieved through cyclization or the use of specific amino acid substitutions, affect the biological activity of peptides containing the this compound sequence?
A6: Introducing conformational constraints significantly impacts the biological activity of peptides containing the this compound sequence. Techniques like cyclization or incorporating specific amino acid substitutions can restrict the peptide's flexibility, forcing it into a specific conformation. This can lead to enhanced selectivity for certain opioid receptors, increased potency, and improved resistance to enzymatic degradation, ultimately influencing the peptide's overall pharmacological profile. [, ]
Q7: How do chemical modifications, such as the introduction of fluorine atoms or sulfate groups, influence the binding affinity and selectivity of peptides containing the this compound sequence for opioid receptors?
A7: Chemical modifications, such as adding fluorine atoms or sulfate groups, can significantly alter the pharmacological properties of peptides containing the this compound sequence. For example, direct electrophilic fluorination of tyrosine residues in dermorphin analogues leads to a decrease in both mu- and delta-opioid receptor affinities, albeit without significantly impacting their selectivity for mu-opioid receptors. [] Similarly, incorporating tyrosine sulfate into dermorphin and deltorphin peptides differentially affects their activity. While the sulfated dermorphin analogue shows minimal interaction with opioid receptors, the sulfated deltorphin analogue retains significant activity, indicating a complex interplay between modification and peptide structure that influences receptor interactions. []
Q8: How have computational chemistry techniques, like molecular dynamics simulations, contributed to our understanding of the conformational preferences and interactions of peptides containing the this compound sequence with opioid receptors?
A8: Computational chemistry, particularly molecular dynamics simulations, has been instrumental in deciphering the structural dynamics and receptor interactions of peptides containing the this compound sequence. These simulations, often guided by experimental data like NMR restraints, provide valuable insights into the conformational preferences of these peptides in various environments, including membrane-mimetic systems. They help visualize potential binding modes with opioid receptors, identify key pharmacophoric elements, and predict the impact of structural modifications on binding affinities, thus aiding in the design and optimization of novel opioid ligands. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


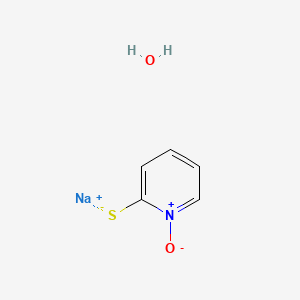

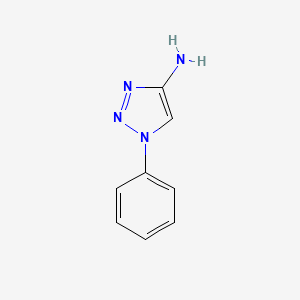


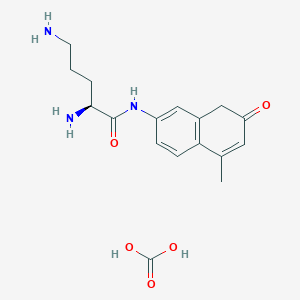
![7,7-Diphenyl-7H-3,4-dithia-7-sila-cyclopenta[a]pentalene](/img/structure/B3251180.png)
![4-Thiazolidinone, 5,5'-[(4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(2,1,3-benzothiadiazole-7,4-diylmethylidyne)]bis[3-ethyl-2-thioxo-](/img/structure/B3251193.png)
![1-Chloro-2-({[(2-chlorophenyl)sulfonyl]methyl}sulfonyl)benzene](/img/structure/B3251199.png)
![Ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3251216.png)


